Cas no 1936711-13-5 (Hexane, 4-(bromomethyl)-2,3,4-trimethyl-)

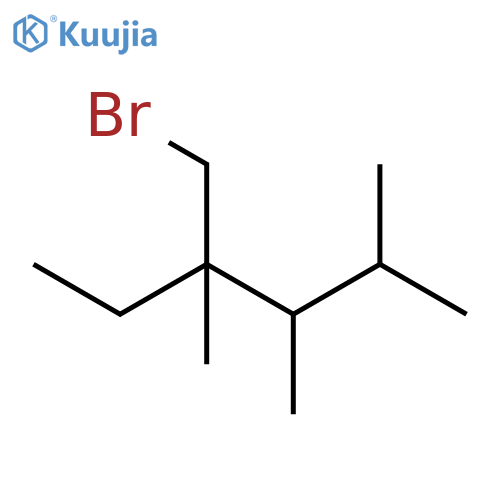

1936711-13-5 structure

商品名:Hexane, 4-(bromomethyl)-2,3,4-trimethyl-

CAS番号:1936711-13-5

MF:C10H21Br

メガワット:221.17774271965

CID:5285354

Hexane, 4-(bromomethyl)-2,3,4-trimethyl- 化学的及び物理的性質

名前と識別子

-

- Hexane, 4-(bromomethyl)-2,3,4-trimethyl-

-

- インチ: 1S/C10H21Br/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3

- InChIKey: OKWUNCYYCXZARO-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(C)C(CBr)(C)CC

Hexane, 4-(bromomethyl)-2,3,4-trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-677640-1.0g |

4-(bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95.0% | 1.0g |

$1343.0 | 2025-03-12 | |

| Enamine | EN300-677640-0.05g |

4-(bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95.0% | 0.05g |

$1129.0 | 2025-03-12 | |

| Enamine | EN300-677640-0.1g |

4-(bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95.0% | 0.1g |

$1183.0 | 2025-03-12 | |

| Enamine | EN300-677640-2.5g |

4-(bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95.0% | 2.5g |

$2631.0 | 2025-03-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091060-1g |

4-(Bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95% | 1g |

¥6755.0 | 2024-04-17 | |

| Enamine | EN300-677640-0.5g |

4-(bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95.0% | 0.5g |

$1289.0 | 2025-03-12 | |

| Enamine | EN300-677640-10.0g |

4-(bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95.0% | 10.0g |

$5774.0 | 2025-03-12 | |

| Enamine | EN300-677640-5.0g |

4-(bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95.0% | 5.0g |

$3894.0 | 2025-03-12 | |

| Enamine | EN300-677640-0.25g |

4-(bromomethyl)-2,3,4-trimethylhexane |

1936711-13-5 | 95.0% | 0.25g |

$1235.0 | 2025-03-12 |

Hexane, 4-(bromomethyl)-2,3,4-trimethyl- 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1936711-13-5 (Hexane, 4-(bromomethyl)-2,3,4-trimethyl-) 関連製品

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量